Cas no 51642-25-2 (Phenol, 3-azido-)

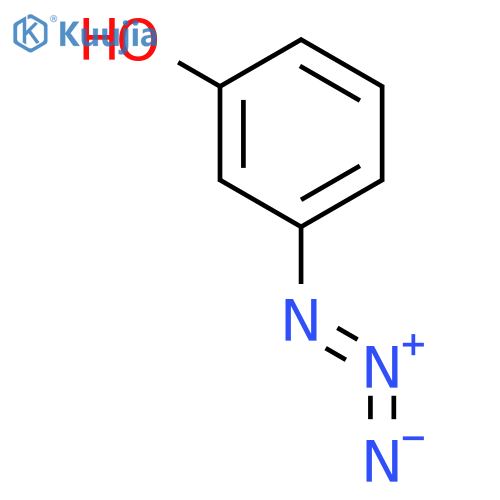

Phenol, 3-azido- structure

商品名:Phenol, 3-azido-

Phenol, 3-azido- 化学的及び物理的性質

名前と識別子

-

- Phenol, 3-azido-

- OMXOPNUFEVXGPU-UHFFFAOYSA-N

- G47161

- m-azidophenol

- EN300-734428

- 51642-25-2

- 3-azidophenol

-

- インチ: InChI=1S/C6H5N3O/c7-9-8-5-2-1-3-6(10)4-5/h1-4,10H

- InChIKey: OMXOPNUFEVXGPU-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)O)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 135.04335

- どういたいしつりょう: 135.043261791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 34.6Ų

じっけんとくせい

- PSA: 68.99

Phenol, 3-azido- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-734428-0.5g |

3-azidophenol |

51642-25-2 | 95% | 0.5g |

$374.0 | 2023-05-30 | |

| Enamine | EN300-734428-0.05g |

3-azidophenol |

51642-25-2 | 95% | 0.05g |

$94.0 | 2023-05-30 | |

| Enamine | EN300-734428-10.0g |

3-azidophenol |

51642-25-2 | 95% | 10g |

$2146.0 | 2023-05-30 | |

| Enamine | EN300-734428-0.1g |

3-azidophenol |

51642-25-2 | 95% | 0.1g |

$140.0 | 2023-05-30 | |

| Enamine | EN300-734428-1.0g |

3-azidophenol |

51642-25-2 | 95% | 1g |

$499.0 | 2023-05-30 | |

| Enamine | EN300-734428-0.25g |

3-azidophenol |

51642-25-2 | 95% | 0.25g |

$200.0 | 2023-05-30 | |

| 1PlusChem | 1P0286WN-50mg |

3-azidophenol |

51642-25-2 | 95% | 50mg |

$173.00 | 2024-04-30 | |

| 1PlusChem | 1P0286WN-100mg |

3-azidophenol |

51642-25-2 | 95% | 100mg |

$228.00 | 2024-04-30 | |

| Enamine | EN300-734428-5.0g |

3-azidophenol |

51642-25-2 | 95% | 5g |

$1448.0 | 2023-05-30 | |

| 1PlusChem | 1P0286WN-1g |

3-azidophenol |

51642-25-2 | 95% | 1g |

$679.00 | 2024-04-30 |

Phenol, 3-azido- 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

51642-25-2 (Phenol, 3-azido-) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬